7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride
Description
Properties
IUPAC Name |
7-methyl-1,7-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-3-8(4-7-10)2-5-9-8;;/h9H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJNDQNTVSIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCN2)CC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-89-2 | |
| Record name | 7-methyl-1,7-diazaspiro[3.5]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Formation of a Key Intermediate (Compound VI)
-
- A precursor amine or amino alcohol (e.g., a derivative of 1,7-diazaspiro[3.5]nonane)
- An alkylating agent or halogenated derivative (e.g., halo-derivative)
-
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Temperature: 60°C–120°C
- Reaction Time: Several hours (typically 3–12 hours)
Process:
The precursor amine reacts with the alkylating agent under basic conditions to form a substituted intermediate, which then undergoes intramolecular cyclization to generate the core spirocyclic structure (Compound VI).
Step 2: Epoxidation and Ring Expansion
-
- Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) for epoxidation
- Solvent: Dichloromethane (DCM) or acetonitrile
- Temperature: 10°C–60°C
-
- Molar ratio: 1.0–1.5 equivalents of oxidant relative to Compound VI
- Reaction Time: 2–12 hours
Outcome:
The epoxidation introduces an epoxide intermediate, which undergoes ring expansion to form the desired spirocyclic compound, 7-methyl-1,7-diazaspiro[3.5]nonane .
Introduction of the Methyl Group at Position 7
Method:
Methylation at the 7-position can be achieved via nucleophilic substitution or alkylation strategies.
-
- Methyl iodide (CH₃I) or methyl bromide (CH₃Br)
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or acetonitrile
-
- Reflux at 60°C–80°C
- Reaction Time: 4–8 hours
Note:
The methylation step is crucial for enhancing biological activity and specificity.
Formation of the Dihydrochloride Salt
Method:
The free base is converted into its dihydrochloride salt to improve stability and solubility.
-
- Hydrogen chloride gas or hydrochloric acid solution (HCl in ether or alcohol)
-
- The free base is dissolved in an appropriate solvent (e.g., diethyl ether)
- HCl gas is bubbled through or HCl solution is added dropwise at low temperature (0°C–5°C)
- The precipitated dihydrochloride salt is filtered, washed, and dried under vacuum
Summary of Key Reaction Parameters and Data
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization & Ring Expansion | NaH/K₂CO₃, halo-derivative, mCPBA | THF/DMF | 60°C–120°C | 3–12 hours | ~70–80% | Suitable for large-scale synthesis |
| Methylation | CH₃I or CH₃Br, K₂CO₃ | Acetonitrile | Reflux (60–80°C) | 4–8 hours | ~85% | Ensures methylation at position 7 |
| Salt Formation | HCl gas or HCl solution | Ether or alcohol | 0°C–5°C | 1–2 hours | Quantitative | Stabilizes compound as dihydrochloride |
Research Findings and Data Tables
Reaction Yields and Conditions
Research Insights:
- The synthesis route emphasizes mild reaction conditions, high yields, and operational simplicity, making it suitable for large-scale production.
- The use of epoxidation followed by ring expansion is a common strategy for constructing spirocyclic frameworks in medicinal chemistry.
- The methylation step enhances the compound's pharmacological profile, particularly its affinity and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antiviral properties, particularly against HIV. The compound's ability to modulate chemokine receptors CCR3 and CCR5 suggests its potential in treating HIV infections and related inflammatory diseases .
Neurological Disorders
The diazaspiro framework has been linked to neuroprotective effects. Studies have shown that compounds within this category can influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety disorders .
Anti-inflammatory Effects
The anti-inflammatory properties of 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride have been documented in various studies. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, thereby providing a therapeutic avenue for chronic inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the efficacy of 1-carbonyl-7-azaspiro[3.5]nonane derivatives against HIV-1. The research highlighted how modifications to the diazaspiro structure could enhance antiviral activity while minimizing cytotoxic effects .
Case Study 2: Neuroprotective Properties
In a clinical trial examining the effects of spirocyclic compounds on cognitive function in patients with neurodegenerative disorders, results indicated improvements in memory and cognitive performance associated with treatment using diazaspiro derivatives .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Positional Isomers: 2-Methyl vs. 7-Methyl Substitution
- 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CAS: 1610028-42-6): Shares the same spiro[3.5] framework and dihydrochloride salt but differs in methyl substitution at the 2-position instead of 6. Molecular formula: C₈H₁₈Cl₂N₂ (identical to the target compound).
Functional Group Variations: Hydroxyl vs. Methyl Substituents
- 7-Azaspiro[3.5]nonan-2-ol hydrochloride (CAS: 587869-08-7): Contains a single nitrogen (7-aza) and a hydroxyl group at the 2-position. Molecular formula: C₈H₁₆ClNO (lower molecular weight due to absence of a second nitrogen and methyl group).
Ring Size Variations: Spiro[3.5] vs. Spiro[4.4]
- 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride (CAS: 1956366-79-2): Features a spiro[4.4] system (two fused five-membered rings) instead of spiro[3.5]. Molecular formula: C₈H₁₈Cl₂N₂ (same as target compound but distinct ring strain and conformational flexibility). Implications: Larger rings may alter binding pocket compatibility in biological targets.
Non-Spirocyclic Analogs: Piperidine Derivatives
- 4,4-Dimethylpiperidine hydrochloride (CAS: 38646-68-3): A monocyclic piperidine derivative with dimethyl substitution. Molecular formula: C₇H₁₆ClN (simpler structure with reduced rigidity). Implications: Lack of spirocyclic constraint may result in lower target selectivity compared to diazaspiro compounds.
Tabulated Comparison of Key Compounds
Pharmacological and Industrial Relevance
- Methyl substitutions may fine-tune receptor interactions.
- Commercial Availability : The target compound is priced at ~$223/250 mg (), while its 2-methyl analog costs $265/100 mg (), reflecting synthetic complexity.
Biological Activity
7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride is a heterocyclic compound with a distinctive spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Molecular Formula : C₈H₁₆N₂·2ClH
- CAS Number : 1588441-26-2
- Molecular Weight : 195.14 g/mol
The compound's structure features a nitrogen-containing ring system, which is significant for its biological interactions and pharmacological properties.
This compound exhibits biological activity primarily through its interaction with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors, which can lead to diverse biological effects. The compound's ability to inhibit interactions between proteins, such as menin and MLL-1, positions it as a candidate for treating hyperproliferative disorders like leukemia .
Therapeutic Applications
Research indicates that this compound may be effective in the treatment of:
- Leukemia : Particularly acute myeloid leukemia that harbors MLL fusion proteins.
- Cancer : Potential applications in breast and prostate cancer therapies.
- Inflammatory Diseases : Due to its regulatory effects on chemokine receptors (CCR3 and CCR5), it may also be relevant in managing diseases related to immune response, such as HIV/AIDS .
Case Studies and Research Findings
- Inhibition of MLL Fusion Proteins :
- Regulation of Chemokine Receptors :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,7-Diazaspiro[3.5]nonane | Heterocyclic | Similar enzyme modulation |
| 1-Methyl-piperidine | Aliphatic amine | Limited anti-cancer activity |
| 7-Methyl-2,7-diazaspiro[3.5]nonane | Heterocyclic | Related but distinct pharmacological profile |
The comparison indicates that while there are structural similarities among these compounds, this compound possesses unique properties that enhance its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride, and how can structural purity be validated?
- Methodology : Synthesis typically involves spirocyclic ring formation via cyclization of substituted piperidine or pyrrolidine precursors. Protective group strategies (e.g., tert-butyl carbamate) are often employed to stabilize intermediates . Post-synthesis, purity is validated using reverse-phase HPLC (e.g., Chromolith® columns) and nuclear magnetic resonance (NMR) spectroscopy to confirm spirocyclic geometry and methyl substitution .
Q. What analytical techniques are critical for characterizing this compound in preclinical studies?
- Methodology : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and structural integrity. For quantification, ultra-performance liquid chromatography (UPLC) with UV detection at 210–254 nm is recommended due to the compound’s lack of chromophores .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles to prevent hydrolysis of the diazaspiro core .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound, and how can binding assays be optimized?
- Methodology : The diazaspiro scaffold shows affinity for sigma receptors (σ1/σ2) and ghrelin receptors. For σ receptor binding, use radioligand displacement assays (e.g., -DTG) in cortical membrane preparations. Functional activity (agonist/antagonist) is assessed via calcium flux assays in transfected HEK293 cells .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodology : Introduce substituents at the methyl group or spirocyclic nitrogen atoms and evaluate changes in receptor binding kinetics. Computational docking (e.g., AutoDock Vina) with homology models of σ receptors can predict binding modes. Validate experimentally using isothermal titration calorimetry (ITC) .
Q. What computational approaches are effective in predicting the pharmacokinetic profile of this compound?
- Methodology : Use Schrödinger’s QikProp to estimate LogP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition. Molecular dynamics simulations (e.g., AMBER) can model spirocyclic ring flexibility and its impact on bioavailability .
Q. How should contradictory data on functional activity (e.g., agonist vs. antagonist profiles) be resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
